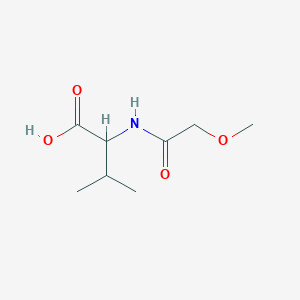

2-(2-Methoxyacetamido)-3-methylbutanoic acid

Description

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-[(2-methoxyacetyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-5(2)7(8(11)12)9-6(10)4-13-3/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) |

InChI Key |

DEKYJDXQXLSTHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Acylation of L-Valine with Methoxyacetyl Chloride

The most direct route involves the acylation of L-valine’s α-amino group using methoxyacetyl chloride. This method parallels the synthesis of N-methoxycarbonyl-L-valine described in patent CN105949085A. In this approach:

- L-Valine is suspended in methanol or ethanol.

- Triethylamine acts as a base to deprotonate the amino group, facilitating nucleophilic attack on the methoxyacetyl chloride’s carbonyl carbon.

- The reaction proceeds at 55–65°C for 10–15 hours, yielding the target compound after acidification and crystallization.

Key advantages include high enantiomeric purity (>99.9%) and yields up to 90%. However, methoxyacetyl chloride’s instability necessitates careful handling, and the use of triethylamine generates hydrochloride waste.

Enzymatic Resolution

Comparative Analysis of Methodologies

Key Observations:

- The acylation method dominates in industrial settings due to its high yield and simplicity.

- Mixed anhydride approaches trade yield for safer reagent handling.

- Enzymatic routes remain exploratory but offer sustainability benefits.

Process Optimization and Challenges

Solvent Selection

Methanol and ethanol are preferred for their ability to solubilize L-valine while minimizing racemization. Polar aprotic solvents (e.g., DMF) could enhance reactivity but risk side reactions with methoxyacetyl chloride.

Temperature Control

Elevated temperatures (55–65°C) accelerate acylation but may degrade heat-sensitive intermediates. Patent CN105949085A emphasizes maintaining temperatures below 65°C to preserve enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyacetamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxyacetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

Scientific Research Applications of (2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid is a chemical compound with several applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure makes it a versatile building block for synthesizing complex molecules and exploring new chemical reactions.

Chemistry

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid serves as a building block in the synthesis of more complex molecules. Its structure facilitates the exploration of novel chemical reactions and mechanisms.

Biology

This compound is valuable in biological research for studying enzyme-substrate interactions and protein-ligand binding.

Medicine

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid has potential therapeutic uses, especially in drug development, because of its capacity to engage with biological targets, making it a promising candidate for drug discovery.

Industry

In industrial settings, this compound can be used to produce specialty chemicals and materials.

Chemical Reactions

(2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid can undergo oxidation and reduction reactions. Oxidation can introduce additional functional groups or modify existing ones, using oxidizing agents like potassium permanganate and chromium trioxide . Reduction reactions can convert functional groups to their reduced forms, often using reducing agents like lithium aluminum hydride and sodium borohydride . Amines and thiols can be used as nucleophiles in substitution reactions under basic conditions.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The methoxyacetamido group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Research Findings

- Metabolite Detection: 3-Methylbutanoic acid and its isomers are quantified in hydrolyzed biological samples using advanced chromatographic techniques, underscoring the importance of accurate isomer differentiation in metabolic studies .

- Synthetic Utility: The phenoxy analog’s commercial availability as a pharmaceutical intermediate aligns with trends in designing prodrugs or bioactive conjugates .

Biological Activity

2-(2-Methoxyacetamido)-3-methylbutanoic acid, also known as (2S)-2-(2-methoxyacetamido)-3-methylbutanoic acid, is an organic compound with the molecular formula C₈H₁₅N₁O₄ and a molecular weight of approximately 189.21 g/mol. This compound possesses a methoxyacetamido functional group attached to a methylbutanoic acid backbone, which contributes to its unique biological properties and potential therapeutic applications.

The biological activity of 2-(2-methoxyacetamido)-3-methylbutanoic acid is primarily attributed to its interaction with various biological targets. The methoxyacetamido group can form hydrogen bonds with proteins, while the methylbutanoic acid backbone engages with hydrophobic regions within enzymes and receptors. This dual interaction may modulate enzymatic activity and receptor function, highlighting its potential as a candidate for pharmacological studies.

1. Enzyme Modulation

Research indicates that 2-(2-methoxyacetamido)-3-methylbutanoic acid can act as a modulator of enzyme activity. The specific pathways involved depend on the molecular targets being studied. For instance, it may influence metabolic pathways by interacting with key enzymes involved in cellular processes .

2. Receptor Interaction

The compound has shown potential in interacting with various receptors, which could lead to significant biological effects. These interactions may result in altered signaling pathways, contributing to therapeutic effects in conditions such as inflammation or metabolic disorders.

Study on Antitumor Activity

A notable study explored the antitumor effects of compounds structurally similar to 2-(2-methoxyacetamido)-3-methylbutanoic acid. In vitro assays demonstrated that these compounds inhibited cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. The results suggested that this compound class could serve as a foundation for developing new anticancer agents.

Anti-Inflammatory Properties

Another research effort focused on the anti-inflammatory properties of related compounds. The study revealed that these compounds could reduce pro-inflammatory cytokine production in macrophages, indicating their potential use in treating inflammatory diseases .

Data Table: Biological Activities of 2-(2-Methoxyacetamido)-3-methylbutanoic Acid

Q & A

Q. What synthetic routes and characterization methods are recommended for 2-(2-Methoxyacetamido)-3-methylbutanoic acid?

- Methodological Answer : The compound can be synthesized via a multi-step reaction starting with the protection of the amino group, followed by methoxyacetylation. A typical approach involves reacting the precursor amino acid (e.g., 3-methylbutanoic acid derivative) with methoxyacetyl chloride in an anhydrous solvent (e.g., dichloromethane) under nitrogen atmosphere. Post-synthesis, purification is achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Structural confirmation requires NMR spectroscopy (¹H/¹³C) to verify methoxyacetamido and methylbutanoic moieties. X-ray crystallography (if crystalline) or FT-IR (for functional group validation) can supplement characterization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify protons adjacent to the methoxy group (δ ~3.3–3.5 ppm for OCH₃) and amide NH (δ ~6.5–8.0 ppm).

- ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~165–175 ppm, carboxylic acid C=O at ~170–180 ppm).

- FT-IR : Detect amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of 2-(2-Methoxyacetamido)-3-methylbutanoic acid?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) to optimize geometry and compute electronic properties. QSPR models correlate descriptors (e.g., logP, polar surface area) with solubility or bioavailability. Molecular dynamics simulations predict hydration free energy and membrane permeability. Tools like Gaussian or ORCA are recommended for energy gap analysis (HOMO-LUMO), which informs reactivity .

Q. What experimental protocols evaluate the corrosion inhibition efficacy of this compound on mild steel?

- Methodological Answer :

- Gravimetric Analysis : Immerse steel coupons in 0.1 M KOH with varying inhibitor concentrations (10–100 ppm) for 24–72 hours. Calculate inhibition efficiency (%IE) using weight loss data.

- Electrochemical Methods : Perform potentiodynamic polarization to assess anodic/cathodic Tafel slopes and corrosion current density (Icorr). Electrochemical impedance spectroscopy (EIS) measures charge transfer resistance (Rct).

- Theoretical Simulations : Compute adsorption energy on Fe(110) surfaces using Monte Carlo/Molecular Dynamics. Low HOMO-LUMO gaps (<5 eV) suggest strong inhibitor-metal interaction .

Q. How can synthetic yield be optimized under varying reaction conditions?

- Methodological Answer :

- Reaction Temperature : Optimize between 0–25°C to minimize side reactions (e.g., over-acetylation).

- Catalyst Screening : Test bases like DMAP or pyridine for acylation efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF vs. THF) for solubility and reaction rate.

- Purification : Use preparative HPLC with a C18 column for high-purity isolation. Monitor yield and purity via HPLC-UV (λ = 210–254 nm) .

Notes on Contradictions and Limitations

- Synthetic Routes : and propose divergent purification methods (column chromatography vs. preparative HPLC). Researchers should prioritize based on compound stability and equipment availability.

- Corrosion Studies : While focus on a sulfonamido analog, the methoxyacetamido group may alter adsorption dynamics due to steric/electronic differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.